
LEI-106 CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LEI-106

Cat. No.: B15614893 Get Quote

An In-depth Technical Guide to LEI-106: A Dual DAGL-α/ABHD6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction
LEI-106 is a potent small molecule inhibitor that has garnered significant interest within the

scientific community for its dual inhibitory action against two key enzymes of the

endocannabinoid system: sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6

(ABHD6).[1][2] This dual activity makes LEI-106 a valuable chemical probe for studying the

physiological and pathological roles of the endocannabinoid 2-arachidonoylglycerol (2-AG) and

a potential lead compound for the development of novel therapeutics for conditions such as

diet-induced obesity and metabolic syndrome.[2] This technical guide provides a

comprehensive overview of the chemical properties, mechanism of action, experimental data,

and relevant protocols for LEI-106.

Chemical Properties
A summary of the key chemical identifiers and properties of LEI-106 is provided in Table 1.
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Property Value Reference

CAS Number 1620582-23-1 [1]

IUPAC Name

N-[(3,4-Dihydro-2,2-dimethyl-

2H-1-benzopyran-6-

yl)sulfonyl]-N-[(4-

phenoxyphenyl)methyl]-glycine

[1]

Molecular Formula C₂₆H₂₇NO₆S [1]

Molecular Weight 481.56 g/mol [1]

Appearance Solid powder [1]

Solubility Soluble in DMSO [1]

Mechanism of Action
LEI-106 exerts its biological effects through the potent and dual inhibition of DAGL-α and

ABHD6.[1][2]

Inhibition of DAGL-α: DAGL-α is the primary enzyme responsible for the biosynthesis of the

endocannabinoid 2-AG in the central nervous system.[2] LEI-106 inhibits DAGL-α with high

potency, thereby reducing the production of 2-AG.

Inhibition of ABHD6: ABHD6 is a serine hydrolase that also contributes to the hydrolysis of 2-

AG.[2] By inhibiting ABHD6, LEI-106 further prevents the breakdown of 2-AG.

The combined inhibition of 2-AG synthesis and degradation by LEI-106 leads to a complex

modulation of the endocannabinoid system. The net effect on 2-AG levels can be region-

dependent, as demonstrated in in vivo studies.[3]

Quantitative Data
The inhibitory potency of LEI-106 against its primary targets has been determined in various

assays (Table 2).
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Target Assay Type Value Reference

DAGL-α IC₅₀ 18 nM [1]

ABHD6 Kᵢ 0.8 µM [1]

Experimental Protocols
Synthesis of LEI-106
A detailed, step-by-step synthesis protocol for LEI-106 is not publicly available in the provided

search results. However, the synthesis of structurally related N-substituted phenyl glycine

derivatives and benzopyran-based compounds has been described.[4][5][6][7] The general

approach would likely involve the coupling of a substituted benzopyran sulfonyl chloride with an

N-substituted glycine methyl ester, followed by hydrolysis of the ester to yield the final

carboxylic acid.

In Vitro Inhibition Assays
5.2.1. DAGL-α Inhibition Assay

A common method for assessing DAGL-α inhibition is a radiometric assay using a radiolabeled

substrate.[8][9]

Principle: The assay measures the enzymatic activity of DAGL-α by quantifying the release of a

radiolabeled fatty acid from a diacylglycerol substrate. The inhibitory effect of a compound is

determined by measuring the reduction in the amount of released radiolabeled product.

General Protocol:

Prepare membrane fractions from cells overexpressing human DAGL-α.

Incubate the membrane preparation with LEI-106 at various concentrations.

Initiate the enzymatic reaction by adding the radiolabeled substrate, such as sn-1-[¹⁴C]-

oleoyl-2-arachidonoyl-glycerol.

Incubate the reaction mixture at 37°C for a defined period.
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Stop the reaction and extract the lipids.

Separate the radiolabeled fatty acid product from the substrate using thin-layer

chromatography (TLC).

Quantify the radioactivity of the product spot using scintillation counting.

Calculate the percentage of inhibition at each concentration of LEI-106 and determine the

IC₅₀ value.

5.2.2. ABHD6 Inhibition Assay

A fluorometric assay is a common method for determining ABHD6 inhibitory activity.[3][10]

Principle: This assay utilizes a fluorogenic substrate that, when hydrolyzed by ABHD6, releases

a fluorescent product. The inhibitory effect of a compound is measured by the decrease in the

fluorescence signal.

General Protocol:

Use cell lysates or purified recombinant ABHD6 enzyme.

Pre-incubate the enzyme with various concentrations of LEI-106.

Initiate the reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl butyrate.

Monitor the increase in fluorescence over time using a fluorescence plate reader.

Calculate the rate of the enzymatic reaction at each inhibitor concentration.

Determine the percentage of inhibition and calculate the IC₅₀ or Kᵢ value.

In Vivo Experimental Protocol
The following protocol is based on a study investigating the effects of LEI-106 in rats.[3]

Animals: Adult male Sprague-Dawley rats.

Drug Preparation and Administration:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15614893?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8898323/
https://www.researchgate.net/figure/ABHD6-activity-assay-based-on-4-MUH-hydrolysis-in-cells-endogenously-expressing-ABHD6-and_fig3_348532182
https://www.benchchem.com/product/b15614893?utm_src=pdf-body
https://www.benchchem.com/product/b15614893?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8898323/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve LEI-106 in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor, and saline).

Administer LEI-106 via intraperitoneal (i.p.) injection at a dose of, for example, 40 mg/kg.

Administer the vehicle to a control group of animals.

Sample Collection:

At a predetermined time point after injection (e.g., 90 minutes), euthanize the animals.

Collect brain tissue (e.g., cortex and periaqueductal gray) and blood samples.

Process the tissues and serum for subsequent analysis.

Analysis:

Extract endocannabinoids (e.g., 2-AG and anandamide) from the tissue and serum samples.

Quantify the levels of endocannabinoids using liquid chromatography-mass spectrometry

(LC-MS).

Compare the endocannabinoid levels between the LEI-106-treated group and the vehicle-

treated control group.

Signaling Pathways
LEI-106 modulates the endocannabinoid signaling pathway by inhibiting the synthesis and

degradation of 2-AG. The following diagram illustrates the canonical endocannabinoid signaling

pathway and the points of intervention by LEI-106.
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Caption: Endocannabinoid signaling pathway and inhibition by LEI-106.

Experimental Workflow
The following diagram outlines a general workflow for the initial characterization of a dual

DAGL-α/ABHD6 inhibitor like LEI-106.
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Caption: General experimental workflow for inhibitor characterization.
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Selectivity Profile
While LEI-106 is characterized as a dual inhibitor of DAGL-α and ABHD6, a comprehensive

selectivity profile against a broad panel of other serine hydrolases and receptors is not

extensively detailed in the currently available literature. One study noted that glycine

sulfonamide inhibitors, the class to which LEI-106 belongs, have at least three off-targets,

including ABHD6.[2] Further research is required to fully elucidate the selectivity and potential

off-target effects of LEI-106, which is a critical step in its development as a specific chemical

probe or therapeutic agent.

Conclusion
LEI-106 is a valuable research tool for investigating the endocannabinoid system, owing to its

potent dual inhibition of DAGL-α and ABHD6. Its well-defined chemical properties and

mechanism of action, supported by in vitro and in vivo data, provide a solid foundation for its

use in pharmacological studies. Further investigation into its detailed synthesis, comprehensive

selectivity profile, and therapeutic potential in various disease models is warranted. This guide

provides researchers with the essential information to design and conduct further studies with

this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28766956/
https://pubmed.ncbi.nlm.nih.gov/28766956/
https://patentimages.storage.googleapis.com/23/b6/c0/3275a9918fe0ea/EP3153498A1.pdf
https://www.researchgate.net/publication/363839883_Assay_of_DAGLab_Activity
https://www.researchgate.net/publication/303704612_Assay_of_DAGLab_activity
https://www.researchgate.net/figure/ABHD6-activity-assay-based-on-4-MUH-hydrolysis-in-cells-endogenously-expressing-ABHD6-and_fig3_348532182
https://www.benchchem.com/product/b15614893#lei-106-cas-number-and-iupac-name
https://www.benchchem.com/product/b15614893#lei-106-cas-number-and-iupac-name
https://www.benchchem.com/product/b15614893#lei-106-cas-number-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15614893?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

